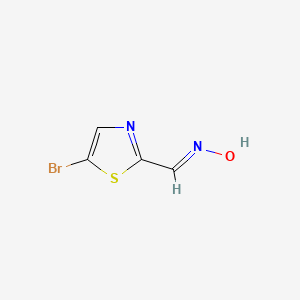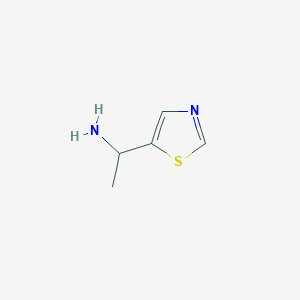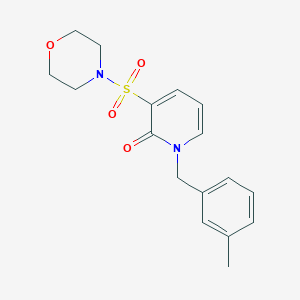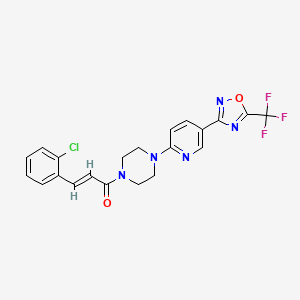
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of compounds containing 1,2,4-oxadiazole, piperazine, and chlorophenyl groups have attracted significant interest due to their potential biological activities and applications in various fields. These compounds are known for their structural diversity and ability to interact with different biological targets.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions including condensation, nucleophilic substitution, and cyclization. For example, compounds like 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one are synthesized and characterized through methods like IR, NMR, and X-ray diffraction, which support their structural properties (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using single-crystal X-ray diffraction and optimized using density functional theory (DFT). The stability and structure are influenced by hydrogen bonding and π…π interactions, which contribute to the formation of a one-dimensional network of molecules (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds with these groups participate in various chemical reactions, including oxidative coupling, which may lead to the formation of new compounds with unique structures and properties. For instance, oxidative coupling reactions involving palladium(II) have been explored to synthesize novel compounds (El-Abadelah et al., 2018).
Scientific Research Applications
Antimicrobial Activity
Several synthesized compounds, including 1,3,4-oxadiazoles and piperazine derivatives, have demonstrated significant antimicrobial activities. For example, compounds synthesized by incorporating oxazole, pyrazoline, and pyridine moieties have shown potent anticancer and antimicrobial activities in vitro against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021). Similarly, 1,3,4-oxadiazoles containing piperazine nucleus have been synthesized and screened for their antibacterial activity, indicating moderate activity towards certain bacteria (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer Properties
Research into novel biologically potent heterocyclic compounds has revealed that certain 1,3,4-oxadiazole clubbed with pyridyl-pyrazolines exhibit anticancer and antimicrobial activities. These compounds were evaluated against a panel of cancer cell lines, showing promising potency against specific cancer types (Katariya, Vennapu, & Shah, 2021).
Structural Characterization and Drug Development
The synthesis and characterization of compounds like 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one have provided insights into their molecular structure through techniques such as X-ray diffraction and DFT structures. These studies support the structural properties of these compounds, which are essential for the development of new drugs and materials (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Interaction Studies
The molecular interaction of similar compounds with biological receptors has been studied to understand their potential as pharmaceutical agents. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its interaction with the CB1 cannabinoid receptor, providing valuable insights into the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJGBYNCVBEAU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

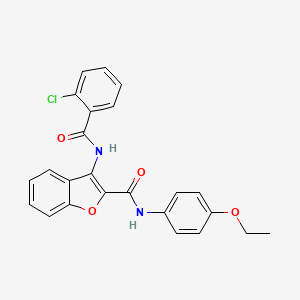
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
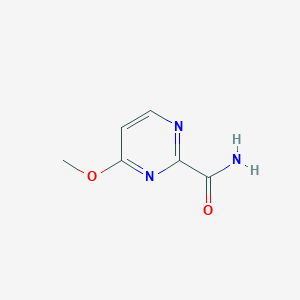
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
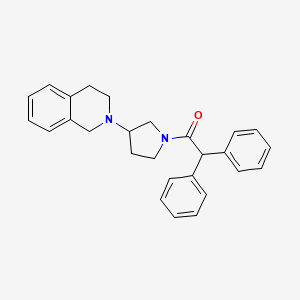
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
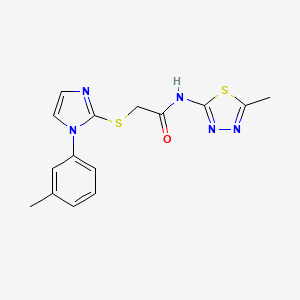
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

